Fenpropathrin-d5
Description
Fenpropathrin-d5 is a deuterated analog of Fenpropathrin, a synthetic pyrethroid insecticide. It is widely used as an internal standard in analytical chemistry for detecting and quantifying Fenpropathrin residues in environmental and biological samples . With a molecular formula of C₂₂H₁₈D₅NO₃ and molecular weight of 354.45 g/mol, it is characterized by five deuterium atoms replacing hydrogen at specific positions, enhancing its utility in mass spectrometry (MS)-based methods due to isotopic differentiation . Its purity typically exceeds 95%, with 98 atom % deuterium incorporation, ensuring minimal interference from non-deuterated analogs during analysis .
This compound mitigates analytical challenges such as matrix effects and ionization variability, making it indispensable in regulatory and research settings .
Properties
Molecular Formula |
C₂₂H₁₈D₅NO₃ |
|---|---|
Molecular Weight |
354.45 |
Synonyms |
2,2,3,3-Tetramethyl-cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl)methyl Ester-d5; (±)-Fenpropathrin-d5; 2,2,3,3-Tetramethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester-d5; Danimen-d5; Danitol-d5; Danitol 10EC-d5; Danitol 2.4EC- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Aldicarb-d3
- Structure : A deuterated derivative of Aldicarb, a carbamate insecticide.
- Role : Used as an internal standard for Aldicarb residue analysis.
- Key Differences :
- Chemical Class : Aldicarb-d3 belongs to carbamates, whereas Fenpropathrin-d5 is a pyrethroid.
- Deuterium Substitution : Aldicarb-d3 contains three deuterium atoms, compared to five in this compound .
- Toxicity Profile : Aldicarb is highly acutely toxic (LD₅₀ = 0.9 mg/kg in rats), whereas Fenpropathrin exhibits moderate toxicity (LD₅₀ = 70–80 mg/kg in rats) .
Chlorfenvinphos-d10 (di(ethyl-d5))
- Structure: Deuterated analog of Chlorfenvinphos, an organophosphate insecticide.
- Role : Internal standard for Chlorfenvinphos detection.
- Key Differences: Mechanism of Action: Chlorfenvinphos inhibits acetylcholinesterase, unlike pyrethroids, which target sodium channels. Deuterium Content: Chlorfenvinphos-d10 contains ten deuterium atoms, providing a higher mass shift in MS analysis compared to this compound . Environmental Persistence: Organophosphates like Chlorfenvinphos degrade faster than pyrethroids, influencing their residue detection timelines .
Analytical Performance Comparison
| Parameter | This compound | Aldicarb-d3 | Chlorfenvinphos-d10 |
|---|---|---|---|
| Deuterium Atoms | 5 | 3 | 10 |
| Molecular Weight | 354.45 g/mol | 213.27 g/mol | 428.16 g/mol |
| Primary Use | Pyrethroid residue analysis | Carbamate residue analysis | Organophosphate residue analysis |
| MS Sensitivity | High (distinct m/z shift) | Moderate | High (larger m/z shift) |
| Stability | Stable in organic solvents | Degrades under acidic conditions | Stable in neutral pH |
| Price (10 mg) | €2,396 | €1,200–1,500 (estimated) | €2,800–3,200 (estimated) |
Metabolic and Pharmacokinetic Considerations
- Isotope Effects: Deuterium substitution in this compound reduces metabolic degradation rates compared to non-deuterated Fenpropathrin, altering its pharmacokinetic profile in tracer studies .
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